3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol
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Overview
Description
3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol is an organic compound characterized by the presence of a phenol group substituted with a 4-bromo-3-chlorophenyliminomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 4-bromo-3-chlorophenyliminomethyl precursor. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as crystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenol derivatives.
Scientific Research Applications
3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which 3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(4-bromo-3-chlorophenyliminomethyl)-
- Phenol, 4-(4-bromo-3-chlorophenyliminomethyl)-
- Phenol, 3-(4-bromo-2-chlorophenyliminomethyl)-
Uniqueness
3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol is unique due to the specific positioning of the bromo and chloro substituents on the phenyliminomethyl group. This unique arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C13H9BrClNO |
---|---|
Molecular Weight |
310.57 g/mol |
IUPAC Name |
3-[(4-bromo-3-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9BrClNO/c14-12-5-4-10(7-13(12)15)16-8-9-2-1-3-11(17)6-9/h1-8,17H |
InChI Key |
NTDSVWZGGPZLQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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